molecular formula C7H14ClF2NO B13604135 1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride CAS No. 2792185-61-4

1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride

Cat. No.: B13604135
CAS No.: 2792185-61-4
M. Wt: 201.64 g/mol
InChI Key: RARGOKJNRAWEKD-UHFFFAOYSA-N
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Description

1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. The compound features a cyclobutyl ring substituted with two fluorine atoms, an ethan-1-ol group, and a methylamino group, making it a unique structure with interesting chemical properties.

Preparation Methods

The synthesis of 1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Attachment of the Ethan-1-ol Group: This step involves the addition of an ethan-1-ol group to the cyclobutyl ring, which can be done through nucleophilic substitution reactions.

    Incorporation of the Methylamino Group: The methylamino group can be introduced via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.

    Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Chemical Reactions Analysis

1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group formed from oxidation can be reduced back to the alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base and hydrochloric acid.

Common reagents used in these reactions include oxidizing agents (potassium permanganate, chromium trioxide), reducing agents (lithium aluminum hydride, sodium cyanoborohydride), and nucleophiles (amines, alcohols).

Scientific Research Applications

1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the effects of fluorinated cyclobutyl rings on biological systems.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride involves its interaction with specific molecular targets. The fluorinated cyclobutyl ring may enhance the compound’s binding affinity to certain receptors or enzymes, while the methylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride can be compared with other similar compounds such as:

    1-(3,3-Difluorocyclobutyl)ethan-1-ol: Lacks the methylamino group, which may result in different biological activity.

    2-(Methylamino)ethan-1-ol: Lacks the cyclobutyl ring, which may affect its binding properties and stability.

    1-(3,3-Difluorocyclobutyl)-2-aminoethanol: Similar structure but without the methyl group, which can influence its chemical reactivity and biological interactions.

The uniqueness of this compound lies in its combination of a fluorinated cyclobutyl ring and a methylamino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

2792185-61-4

Molecular Formula

C7H14ClF2NO

Molecular Weight

201.64 g/mol

IUPAC Name

1-(3,3-difluorocyclobutyl)-2-(methylamino)ethanol;hydrochloride

InChI

InChI=1S/C7H13F2NO.ClH/c1-10-4-6(11)5-2-7(8,9)3-5;/h5-6,10-11H,2-4H2,1H3;1H

InChI Key

RARGOKJNRAWEKD-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1CC(C1)(F)F)O.Cl

Origin of Product

United States

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